molecular formula C6H3ClN2O4 B187666 3-Chloro-5-nitropicolinic acid CAS No. 141238-23-5

3-Chloro-5-nitropicolinic acid

Cat. No.: B187666
CAS No.: 141238-23-5
M. Wt: 202.55 g/mol
InChI Key: BNPDDLSKUUEFAA-UHFFFAOYSA-N
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Description

3-Chloro-5-nitropicolinic acid is an organic compound with the molecular formula C6H3ClN2O4 It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the third position and a nitro group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-nitropicolinic acid typically involves the nitration of 3-chloropicolinic acid. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{C6H3ClN2O2} + \text{HNO3} \rightarrow \text{C6H3ClN2O4} + \text{H2O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or other nucleophiles.

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

Major Products:

    Reduction: 3-Chloro-5-aminopicolinic acid.

    Substitution: Various substituted picolinic acids depending on the nucleophile used.

    Oxidation: Oxidized derivatives of picolinic acid.

Scientific Research Applications

3-Chloro-5-nitropicolinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-nitropicolinic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom can participate in substitution reactions, leading to the formation of bioactive derivatives. These interactions can affect various biochemical pathways, contributing to the compound’s biological activities.

Comparison with Similar Compounds

    3-Chloropicolinic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitropicolinic acid: Lacks the chlorine atom, affecting its substitution reactions.

    3,5-Dichloropicolinic acid: Contains two chlorine atoms, altering its chemical properties and reactivity.

Uniqueness: 3-Chloro-5-nitropicolinic acid is unique due to the presence of both a chlorine atom and a nitro group on the pyridine ring

Properties

IUPAC Name

3-chloro-5-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O4/c7-4-1-3(9(12)13)2-8-5(4)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPDDLSKUUEFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597366
Record name 3-Chloro-5-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141238-23-5
Record name 3-Chloro-5-nitro-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141238-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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